Regioisomer Differentiation: Synthesis of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde as a Minor Product, Highlighting its Distinct Reactivity Profile
In the N-methylation of 2-methyl-1H-imidazole-5-carbaldehyde, the reaction yields a mixture of regioisomers: the major product is 1,2-dimethyl-1H-imidazole-5-carbaldehyde (C-5 aldehyde), while the desired 1,2-dimethyl-1H-imidazole-4-carbaldehyde (C-4 aldehyde) is obtained as a minor product in significantly lower yield . This quantitative outcome demonstrates that the C-4 aldehyde isomer is formed via a less favored, more sterically hindered pathway. Its lower relative yield underscores that it is a distinct chemical entity with different synthetic accessibility and cannot be assumed to be readily available from common precursor manipulations.
| Evidence Dimension | Relative yield in a specific synthetic route (N-methylation) |
|---|---|
| Target Compound Data | 2% yield (12.7 mg from a 500 mg starting material scale) |
| Comparator Or Baseline | 1,2-Dimethyl-1H-imidazole-5-carbaldehyde (C-5 aldehyde regioisomer, CAS 24134-12-1): 22% yield (125 mg) |
| Quantified Difference | The C-5 aldehyde is formed in approximately 11-fold higher yield than the C-4 aldehyde under these specific reaction conditions. |
| Conditions | N-methylation of 2-methyl-1H-imidazole-5-carbaldehyde using methyl iodide in DMF with potassium carbonate at room temperature. |
Why This Matters
This quantifies the distinct synthetic behavior of the C-4 aldehyde regioisomer, confirming that it is not a simple byproduct but a specific compound requiring dedicated synthetic strategies for efficient procurement.
